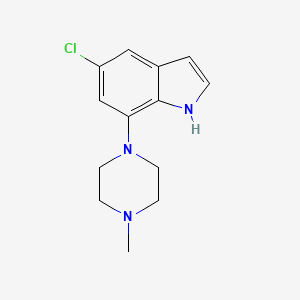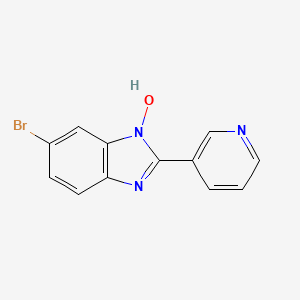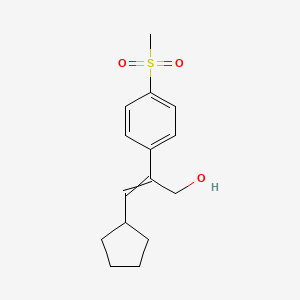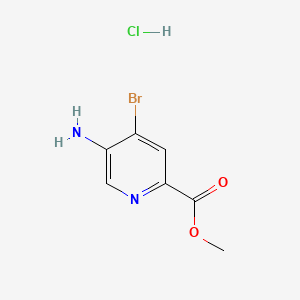
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl and a molecular weight of 267.508 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino, bromine, and ester functional groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Amination: The brominated pyridine is then subjected to amination to introduce an amino group at the 5-position.
Esterification: The carboxylic acid group at the 2-position is esterified using methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparación Con Compuestos Similares
Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride can be compared with similar compounds such as:
Methyl 5-Bromopyridine-2-carboxylate: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2-bromopyridine: Lacks the ester group, affecting its solubility and reactivity.
Methyl 5-Bromopicolinate: Similar structure but different functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H8BrClN2O2 |
|---|---|
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
methyl 5-amino-4-bromopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)6-2-4(8)5(9)3-10-6;/h2-3H,9H2,1H3;1H |
Clave InChI |
ICGMRHUCWRKSFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C(=C1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


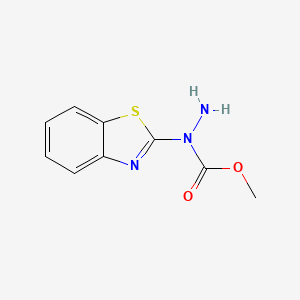
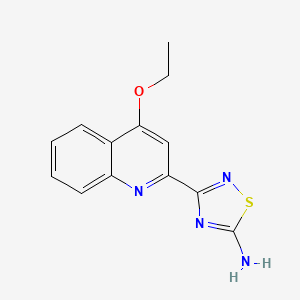
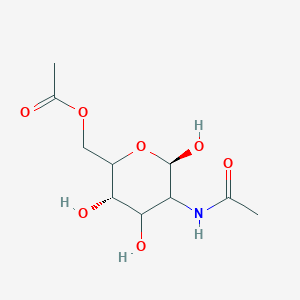
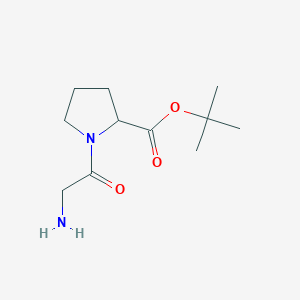
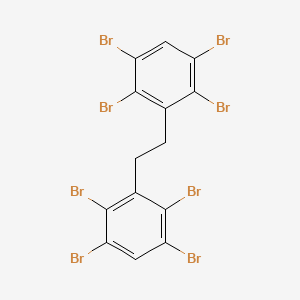
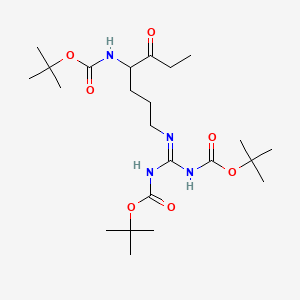
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
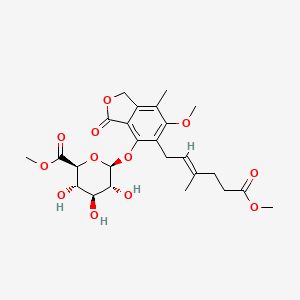
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
